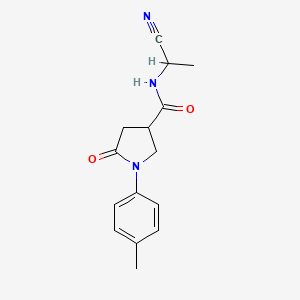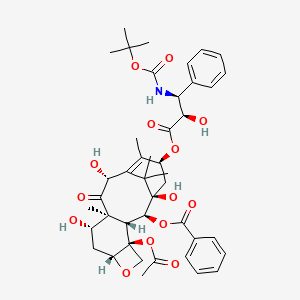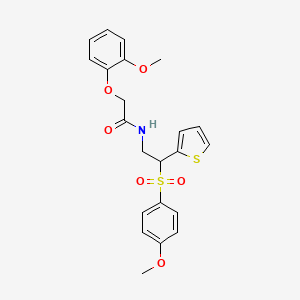
2-(2-methoxyphenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H23NO6S2 and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Applications
The compound's relevance in scientific research spans various synthesis techniques and potential applications, particularly in the creation of complex molecules and assessment of pharmacological properties. Notably, research has explored the synthesis of highly substituted thienothiopyrans through L-proline-catalyzed reactions, which demonstrates the compound's utility in generating molecules with potential biological activity (S. Indumathi, S. Perumal, J. Menéndez, 2010). This method underscores the compound's application in synthesizing structures that could serve as key intermediates in pharmaceutical development.
Medicinal Chemistry and Drug Design
Further research into acetamide derivatives, like those closely related to the compound , reveals their significance in drug design and medicinal chemistry. Studies have synthesized novel acetamide derivatives to explore their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, indicating the compound's potential framework for developing new therapeutic agents (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016). Such research exemplifies the compound's applicability in creating bioactive molecules with specific pharmacological effects.
Enzyme Inhibition Studies
The compound's framework has been explored in the context of enzyme inhibition, offering insights into its use in studying biological processes and potential therapeutic applications. For instance, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been evaluated as glutaminase inhibitors, illustrating the compound's relevance in targeting enzymes implicated in cancer metabolism (K. Shukla, D. Ferraris, A. Thomas, et al., 2012). This approach highlights how derivatives of the compound can be used to modulate enzymatic activity, offering a pathway to novel cancer therapies.
Molecular Docking and Structural Analysis
The compound's utility extends to molecular docking and structural analysis, aiding in the understanding of molecular interactions within biological systems. Studies have employed related acetamide derivatives in protein tyrosine phosphatase 1B (PTP1B) inhibitory activity assays, correlating well with docking studies to assess antidiabetic activity (A. Saxena, Gyanendra Pandey, Swati Gupta, et al., 2009). This demonstrates the compound's role in elucidating the structural basis of enzyme inhibition, providing a foundation for the development of antidiabetic drugs.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-27-16-9-11-17(12-10-16)31(25,26)21(20-8-5-13-30-20)14-23-22(24)15-29-19-7-4-3-6-18(19)28-2/h3-13,21H,14-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQXTBPNUBRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)
![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)
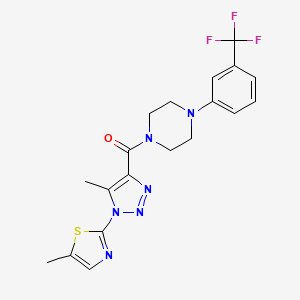
![Ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2617614.png)
![1-[(Adamantan-1-yl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride](/img/structure/B2617615.png)
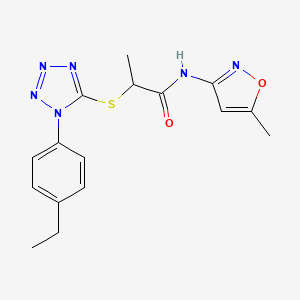
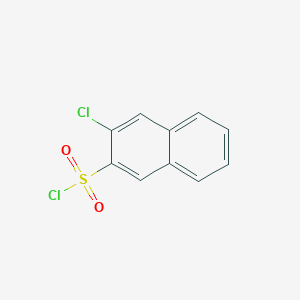
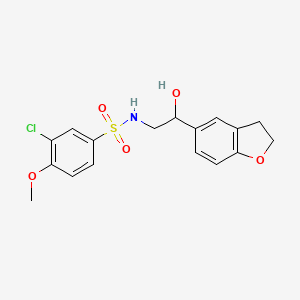
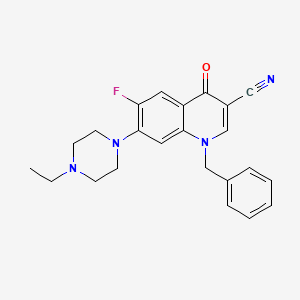
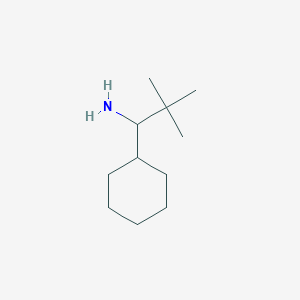
![4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2617624.png)

